6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6-Bromo-THβC) is a brominated derivative of the tetrahydro-β-carboline (THβC) scaffold, a privileged structure in medicinal chemistry. Its molecular formula is C₁₁H₁₁BrN₂, with a bromine atom at the 6th position of the indole ring (Figure 1). The compound’s predicted physicochemical properties include a collision cross-section (CCS) of 151.2 Ų for the [M+H]+ adduct, indicative of moderate polarity and structural compactness .
Properties
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVTUWSFMYRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23046-69-7 | |
| Record name | 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the bromination of 2,3,4,9-tetrahydro-1H-beta-carboline. This can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods
Industrial production of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline may involve large-scale bromination processes using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the bromination process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. For example:
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Amination : Reaction with primary or secondary amines in the presence of transition metal catalysts (e.g., Pd or Cu) yields 6-amino derivatives .
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Hydrolysis : Under basic conditions, bromine can be replaced by hydroxyl groups, forming 6-hydroxy analogs.
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, Pd(OAc)₂, Xantphos, 100°C | 6-Amino derivative | 72% |
Acylation and Alkylation
The secondary amine in the tetrahydro-β-carboline core reacts with electrophiles:
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Acylation : Ethyl chloroformate converts the free amine into a carbamate. For instance, treatment with ethyl chloroformate in THF/triethylamine yields the corresponding ethyl carbamate derivative .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated products.
Synthesis of Ethyl Carbamate Derivative
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Ethyl chloroformate, THF, 0°C → RT | (4aS,9bR)-Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate | 98% |
Cyclization and Ring Expansion
The compound participates in cyclization reactions to form polycyclic frameworks:
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Pictet-Spengler Reaction : Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to form tetracyclic β-carbolines. For example, cyclization with TFA and MgSO₄ yields 1-substituted tetrahydro-β-carbolines .
Optimized Cyclization Protocol
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| TFA | CHCl₃ | RT | 67% |
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed cross-couplings:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form 6-aryl derivatives .
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Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines under palladium catalysis.
Representative Cross-Coupling Data
| Substrate | Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| 6-Bromo-THI | Phenylboronic acid | Pd(dba)₂ | 6-Phenyl-THI | 85% |
Oxidation and Reduction
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Oxidation : The tetrahydro-β-carboline ring is oxidized to fully aromatic β-carbolines using DDQ or MnO₂.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative .
Biological Interactions
While not a traditional chemical reaction, the compound interacts with biological targets:
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Enzyme Inhibition : Derivatives act as CFTR potentiators by enhancing chloride channel gating .
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Receptor Binding : Structural analogs show affinity for serotonin and dopamine receptors due to the β-carboline scaffold .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Properties
Research has indicated that derivatives of 6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the growth of human leukemia cells by inducing cell cycle arrest and apoptosis .
b. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that it may help in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can reduce neuroinflammation and improve neuronal survival under stress conditions .
c. Antimicrobial Activity
this compound has shown promising antimicrobial activity against various pathogens. Its mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes. This makes it a potential lead compound for developing new antibiotics .
Pharmacology
a. Receptor Modulation
This compound acts as a modulator for certain receptors in the central nervous system. Its interaction with serotonin receptors has been studied extensively, indicating potential applications in treating mood disorders and anxiety . The ability to selectively target these receptors could lead to fewer side effects compared to traditional antidepressants.
b. Analgesic Properties
In animal models, this compound has demonstrated analgesic effects. It appears to inhibit pain pathways by modulating neurotransmitter release and receptor activity in the pain perception pathways . This opens avenues for its use in pain management therapies.
Materials Science
a. Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies are ongoing to optimize its performance in these applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This action is similar to other beta-carbolines and contributes to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The THβC scaffold is highly versatile, allowing modifications at multiple positions (e.g., N1, C2, C3, and the indole ring). Key analogues and their structural distinctions are summarized in Table 1.
Table 1: Structural Comparison of 6-Bromo-THβC with Analogues
Physicochemical Properties
Table 2: Physical and Spectral Data Comparison
Bromination at C6 in 6-Bromo-THβC increases molecular weight (250.01 g/mol) and lipophilicity (logP ~2.8 predicted) compared to non-halogenated analogues like harmine (212.24 g/mol, logP ~1.5). This may enhance membrane permeability but reduce aqueous solubility .
Pharmacological Activity
Biological Activity
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H11BrN2
- Molecular Weight : 251.12 g/mol
- CAS Number : 23046-69-7
The biological activity of this compound is primarily attributed to its interaction with monoamine oxidase (MAO) enzymes. By inhibiting MAO, this compound can increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This mechanism is similar to other beta-carboline derivatives and suggests potential applications in treating mood disorders and neurodegenerative diseases .
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds from the beta-carboline family exhibit antidepressant and anxiolytic properties. The inhibition of MAO leads to increased neurotransmitter availability, which can enhance mood and reduce anxiety symptoms.
2. Anticancer Activity
Studies have shown that beta-carboline derivatives possess cytotoxic effects against various cancer cell lines. For instance, this compound has demonstrated significant activity against human cancer cells in vitro. The compound's ability to induce apoptosis in cancer cells is linked to its structural features that allow it to interact with cellular targets involved in cell proliferation and survival .
3. Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Its ability to modulate neurotransmitter levels may contribute to protecting neurons from degeneration in conditions such as Alzheimer's disease and Parkinson's disease. Research has highlighted the importance of beta-carbolines in neuroprotection due to their antioxidant properties and ability to inhibit neuroinflammation .
Case Studies and Research Findings
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is useful.
| Compound | Structure | Biological Activity |
|---|---|---|
| Tryptoline | Similar core structure | Antidepressant and anxiolytic effects |
| Harmane | Known psychoactive effects | Neuroprotective properties |
| Norharmane | Potential neuroprotective | Antioxidant activity |
Q & A
Q. What are common synthetic routes for 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole?
The compound is synthesized via Pictet-Spengler cyclization , where tryptamine derivatives react with aldehydes in aqueous or organic media. For example, brominated indole precursors undergo cyclization with aldehydes (e.g., glyoxalates) to form the tetrahydro-β-carboline core, followed by bromination or functionalization at the 6-position . A typical procedure involves dissolving 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in dichloromethane, adding acyl halides or acid chlorides, and purifying via column chromatography (5% MeOH:CH₂Cl₂) .
Q. How is the structural characterization of this compound validated?
Key techniques include:
Q. What solvents and catalysts are optimal for its synthesis?
- Solvents : Dichloromethane (for acylation) , PEG-400/DMF mixtures (for click chemistry) .
- Catalysts : L-tartaric acid (aqueous Pictet-Spengler reactions) , CuI (for azide-alkyne cycloadditions) .
Advanced Research Questions
Q. How can regioselectivity be controlled in multicomponent reactions involving this compound?
Regioselectivity depends on substituent electronic effects and reaction conditions . For example, microwave (MW) heating promotes N-alkylation over α-arylation in reactions with naphthols, achieving >90% selectivity for products like 1-hydroxynaphthyl derivatives . Temperature (60–80°C) and solvent polarity also influence pathways .
Q. What strategies address low yields in functionalization reactions (e.g., <20% yield)?
- Protecting groups : Use Boc-protected intermediates to prevent side reactions during carboxylation or acylation .
- Catalyst optimization : Tert-butyl isocyanide and TMSN3 improve yields (up to 66%) in Ugi-type tetrazole hybrid syntheses .
- Purification : Gradient column chromatography (e.g., 5–10% MeOH in CH₂Cl₂) resolves polar byproducts .
Q. How do structural modifications (e.g., bromination, acylhydrazone moieties) affect biological activity?
Q. What analytical challenges arise in resolving stereoisomers of derivatives?
- Chiral HPLC or enzymatic resolution is required for separating (S)- and (R)-configured C3-carboxylic acid derivatives .
- NOESY NMR identifies spatial arrangements, critical for SAR studies .
Data Contradiction and Optimization
Q. Why do similar synthetic procedures report divergent yields (e.g., 15% vs. 50%)?
Discrepancies arise from:
Q. How to validate conflicting reports on enzyme inhibition mechanisms?
- Docking studies : Compare binding poses (e.g., tryptoline derivatives in BACE1’s S2 pocket) .
- Kinetic assays : Measure IC₅₀ shifts under varying pH or co-factor conditions to confirm competitive/non-competitive inhibition .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
